2-(4-Methoxy-2-nitrophenyl)-4-nitroisoindole-1,3-dione
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Overview
Description
2-(4-METHOXY-2-NITROPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy and nitro functional groups attached to an isoindole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXY-2-NITROPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the nitration of 4-methoxyphenyl derivatives followed by cyclization to form the isoindole ring. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXY-2-NITROPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted isoindole derivatives.
Scientific Research Applications
2-(4-METHOXY-2-NITROPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-METHOXY-2-NITROPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with biological macromolecules. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-nitrophenyl isocyanate
- 2-Methoxy-4-nitrophenyl isothiocyanate
Comparison
Compared to similar compounds, 2-(4-METHOXY-2-NITROPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its isoindole core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H9N3O7 |
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Molecular Weight |
343.25 g/mol |
IUPAC Name |
2-(4-methoxy-2-nitrophenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H9N3O7/c1-25-8-5-6-10(12(7-8)18(23)24)16-14(19)9-3-2-4-11(17(21)22)13(9)15(16)20/h2-7H,1H3 |
InChI Key |
MVINBYIMKDXCBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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